Kinase Selectivity vs. Fostamatinib/R406
Sovleplenib was designed to achieve a cleaner selectivity profile than first-generation Syk inhibitors. It demonstrates 10-fold selectivity for Syk over KDR (VEGFR2), with an IC50 of 1.482 μM for KDR compared to 0.025 μM for Syk [1]. In contrast, the active metabolite of fostamatinib, R406, exhibits significantly broader off-target activity, particularly against KDR and RET, which are associated with dose-limiting hypertension and gastrointestinal toxicities [2]. A direct comparison from the literature notes that sovleplenib demonstrated superior selectivity compared to R406, especially against KDR and RET [3].
| Evidence Dimension | Selectivity for Syk over KDR (VEGFR2) |
|---|---|
| Target Compound Data | Syk IC50 = 0.025 μM; KDR IC50 = 1.482 μM |
| Comparator Or Baseline | R406 (active metabolite of fostamatinib) - broader off-target inhibition including significant KDR and RET activity |
| Quantified Difference | 10-fold selectivity for Syk over KDR; superior selectivity versus R406 |
| Conditions | Recombinant kinase inhibition assays; comparative in vitro profiling |
Why This Matters
This matters because higher selectivity reduces the risk of off-target kinase inhibition, which has been linked to adverse events such as hypertension, thereby enabling potentially safer chronic dosing in autoimmune indications.
- [1] Dai G, et al. Discovery of Sovleplenib, a Selective Inhibitor of Syk in Clinical Development for Autoimmune Diseases and Cancers. ACS Med Chem Lett. 2024;15(5):595-601. doi:10.1021/acsmedchemlett.3c00553 View Source
- [2] MedPath. Sovleplenib Advanced Drug Monograph. MedPath Trial Database. Published October 21, 2025. https://trial.medpath.com/drug/5b94af7e20faf8ab/sovleplenib View Source
- [3] Song Y, et al. Sovleplenib Syk inhibitor in R/R B-cell tumors. Haematologica. 2024;109(Suppl 1):152. https://digital.haematologica.org/wp-content/uploads/flipbook/121/files/basic-html/page152.html View Source
